molecular formula C18H14BrN3O B11438890 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438890
M. Wt: 368.2 g/mol
InChI Key: JIBWEONLMSLNOD-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a bromine atom, a furan ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Research explores its potential therapeutic applications, including its use as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3O/c1-12-7-9-15(23-12)17-18(20-14-5-3-2-4-6-14)22-11-13(19)8-10-16(22)21-17/h2-11,20H,1H3

InChI Key

JIBWEONLMSLNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=CC=C4

Origin of Product

United States

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